molecular formula C16H14ClFN4S B5316616 4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5316616
M. Wt: 348.8 g/mol
InChI Key: DMULJSMKHSQHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their various biological activities.

Scientific Research Applications

4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has been studied extensively for its potential therapeutic applications. This compound has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as an insecticide and herbicide.

Mechanism of Action

The mechanism of action of 4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurodegenerative disorders. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has been reported to exhibit various biochemical and physiological effects. It has been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, behavior, and cognition. Additionally, this compound has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments include its high yield of synthesis, its potential therapeutic applications, and its ability to inhibit the activity of enzymes involved in the pathogenesis of neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, the potential therapeutic applications of this compound need to be explored further, particularly in the treatment of neurodegenerative disorders. Additionally, the toxicity of this compound needs to be evaluated further to determine its safety for use in humans. Finally, the potential use of this compound as an insecticide and herbicide needs to be investigated further.
In conclusion, 4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound for therapeutic applications.

Synthesis Methods

The synthesis of 4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 2-chloro-4-fluorobenzyl chloride with 4-ethyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromo-5-chloropyridine to form the final product. The synthesis of this compound has been reported in various research articles, and the yields obtained are generally high.

properties

IUPAC Name

4-[5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4S/c1-2-22-15(11-5-7-19-8-6-11)20-21-16(22)23-10-12-3-4-13(18)9-14(12)17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMULJSMKHSQHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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